molecular formula C13H21ClN2 B3230398 3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride CAS No. 1303967-83-0

3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride

Cat. No.: B3230398
CAS No.: 1303967-83-0
M. Wt: 240.77 g/mol
InChI Key: OWALBDSJSLOCER-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride is a piperazine derivative characterized by a methyl substituent on the piperazine ring and a 2-methylbenzyl group attached to one nitrogen atom. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

3-methyl-1-[(2-methylphenyl)methyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-11-5-3-4-6-13(11)10-15-8-7-14-12(2)9-15;/h3-6,12,14H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWALBDSJSLOCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with 3-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethyl acetate. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to and modulate the activity of certain receptors or enzymes, leading to various physiological effects. For example, piperazine derivatives are known to act as anthelmintics by paralyzing parasites, allowing the host body to expel them .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituent on Piperazine Salt Form Key Structural Feature
3-Methyl-1-(2-methylbenzyl)piperazine HCl 3-methyl, 2-methylbenzyl Monohydrochloride Ortho-substituted aryl, methylated core
3-Methyl-1-(4-methylphenyl)piperazine 2HCl·H₂O 3-methyl, 4-methylphenyl Dihydrochloride hydrate Para-substituted aryl
1-(4-Methylphenyl)-1-propyl piperazine Propyl, 4-methylphenyl Free base Hydrophobic alkyl chain

Physicochemical Properties

  • Thermal Stability: Piperazine hydrochloride salts exhibit distinct thermal behaviors. For example, piperazine hydrochloride loses 5.08% mass (25–140°C) due to solvent evaporation, while dihydrochloride forms lose ~13.9% (25–190°C) from water release . The target compound’s monohydrochloride form likely has intermediate stability compared to dihydrochlorides.
  • NMR Shifts:
    Piperazine carbons in hydrochloride salts show shielding effects (δ 45–47 ppm in $^{13}\text{C}$ NMR), with further shifts depending on substitution. The 2-methylbenzyl group in the target compound may deshield adjacent protons, as seen in δ 2.8–3.8 ppm ($^1\text{H}$ NMR) for similar piperazine derivatives .

Pharmacological Activity

  • Antimicrobial Effects: Piperazine derivatives with 4-methylphenyl groups (e.g., 1-(4-methylphenyl)-1-propyl piperazine) show strong activity against P. aeruginosa . The 2-methylbenzyl group in the target compound may shift activity toward Gram-positive pathogens due to altered lipophilicity.
  • Enzyme Inhibition: Piperazine-substituted naphthoquinones () demonstrate PARP-1 selectivity, suggesting that the target compound’s methylbenzyl group could enhance specificity for similar targets .
  • Mutagenicity Risks: Piperazine dihydrochloride reacts with nitrites to form mutagenic N-nitroso compounds (). The monohydrochloride form of the target compound may reduce this risk, though confirmatory studies are needed .

Biological Activity

3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. Piperazines are a class of compounds that have been widely studied for their pharmacological properties, including their roles as anxiolytics, antidepressants, and antipsychotics. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperazine ring substituted with a methyl group and a 2-methylbenzyl moiety. The presence of these groups may influence its interaction with biological targets.

The biological activity of this compound is believed to involve interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Piperazine derivatives often exhibit affinities for these receptors, which are crucial in regulating mood, anxiety, and other neurological functions.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives can exhibit antidepressant and anxiolytic effects through modulation of serotonin receptors. Studies have shown that compounds similar to this compound can enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety levels .

Case Studies

  • Antidepressant Activity : In a study examining various piperazine analogs, compounds with similar structures were tested for their ability to modulate serotonin levels in animal models. Results indicated significant reductions in depressive behaviors when administered at therapeutic doses .
  • Antimicrobial Evaluation : A comparative study evaluated the antimicrobial properties of several piperazine derivatives against common pathogens. While this compound was not the primary focus, related compounds showed promising results against Gram-positive bacteria .

Data Tables

Biological ActivityReferenceObservations
Antidepressant Significant reduction in depressive behaviors in animal models.
Antimicrobial Effective against Gram-positive bacteria; specific data on this compound needed.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-methyl-1-(2-methylbenzyl)piperazine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents and reaction conditions. For example, nucleophilic substitution reactions using piperazine derivatives (e.g., 1-(2-methylbenzyl)piperazine) with methylating agents like methyl chloride in anhydrous solvents (e.g., DCM) under reflux can improve yield . Catalysts such as CuSO₄·5H₂O and sodium ascorbate (used in click chemistry for similar piperazine triazoles) enhance reaction efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity. Monitoring reaction progress with TLC (1:2 hexane:ethyl acetate) is critical .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylbenzyl and piperazine ring protons) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water mobile phases to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₁N₂Cl) .
  • Melting Point Analysis : Compare observed mp (e.g., 231–235°C for structurally similar compounds) with literature values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 3-methyl-1-(2-methylbenzyl)piperazine derivatives for targeted pharmacological applications?

  • Methodological Answer :

  • Substituent Variation : Replace the 2-methylbenzyl group with electron-withdrawing (e.g., -Cl, -CF₃) or donating (-OCH₃) groups to modulate receptor binding. For example, fluorobenzyl analogs showed enhanced bioactivity in antifungal studies .
  • Piperazine Ring Modifications : Introduce bulkier substituents (e.g., propyl, cyclopropyl) to the piperazine nitrogen to alter pharmacokinetics. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like serotonin receptors .
  • In Vitro Screening : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and compare IC₅₀ values to establish SAR trends .

Q. What experimental strategies address stability challenges and degradation pathways of this compound under storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products. HPLC-MS can detect hydrolyzed or oxidized byproducts (e.g., N-oxide derivatives) .
  • Stabilization Methods : Use inert atmospheres (N₂) during storage, lyophilization for hygroscopic hydrochloride salts, and antioxidants (e.g., BHT) in formulations .

Q. How can contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy) for piperazine derivatives be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via plasma protein binding assays and metabolic stability in liver microsomes. Poor in vivo activity may stem from rapid hepatic clearance .
  • Metabolite Identification : Use LC-QTOF-MS to characterize metabolites (e.g., hydroxylated or demethylated products) that may influence efficacy .
  • Dose-Response Optimization : Conduct preclinical trials in rodent models with escalating doses to align in vitro IC₅₀ values with effective plasma concentrations .

Q. What computational tools are effective for predicting synthetic routes and reaction mechanisms for novel piperazine analogs?

  • Methodological Answer :

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose routes using commercially available precursors (e.g., 2-methylbenzyl chloride, piperazine) .
  • Quantum Chemical Calculations : DFT (e.g., Gaussian 09) models transition states for SN2 reactions or nucleophilic substitutions, optimizing solvent effects (e.g., DMF vs. THF) .
  • Machine Learning : Platforms like Chemputer automate reaction condition screening (temperature, catalysts) based on historical data .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize hydrochloride salts with sodium bicarbonate, followed by absorption via silica gel .
  • Waste Disposal : Collect aqueous waste in labeled containers for incineration; organic solvents require distillation recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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